7H-[1,2,4]triazolo[4,3-b][1,2,4]triazole-3,7-diamine
Overview
Description
7H-[1,2,4]triazolo[4,3-b][1,2,4]triazole-3,7-diamine is a heterocyclic compound that features a fused triazole ring system. This compound is known for its high nitrogen content and potential applications in various fields, including energetic materials and pharmaceuticals. The unique structure of this compound contributes to its stability and reactivity, making it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7H-[1,2,4]triazolo[4,3-b][1,2,4]triazole-3,7-diamine typically involves the reaction of formic acid, triaminoguanidium hydrochloride, and cyanogen bromide . The reaction proceeds through the formation of intermediate compounds, which then cyclize to form the desired triazole ring system. The reaction conditions often include controlled temperatures and the use of solvents to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
7H-[1,2,4]triazolo[4,3-b][1,2,4]triazole-3,7-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of nitro derivatives.
Reduction: Reduction reactions can convert nitro derivatives back to the parent amine compound.
Substitution: The amino groups in the compound can participate in substitution reactions with electrophiles, forming substituted triazole derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as nitric acid or hydrogen peroxide are commonly used under acidic conditions.
Reduction: Reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst are employed.
Substitution: Electrophiles such as alkyl halides or acyl chlorides are used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of the triazole compound.
Reduction: The parent amine compound.
Substitution: Substituted triazole derivatives with various functional groups.
Scientific Research Applications
7H-[1,2,4]triazolo[4,3-b][1,2,4]triazole-3,7-diamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its potential use in developing new pharmaceuticals, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the development of energetic materials due to its high nitrogen content and stability.
Mechanism of Action
The mechanism of action of 7H-[1,2,4]triazolo[4,3-b][1,2,4]triazole-3,7-diamine involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can interact with receptors on cell surfaces, modulating signal transduction pathways and affecting cellular functions. The specific pathways involved depend on the biological context and the target organism.
Comparison with Similar Compounds
Similar Compounds
3,6,7-Triamino-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazole (TATOT): Similar structure with additional amino groups, known for its high thermal stability and detonation performance.
7-Nitroimino-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazole: A nitro derivative with enhanced energetic properties.
3,7-Diamino-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-2-ium:
Uniqueness
7H-[1,2,4]triazolo[4,3-b][1,2,4]triazole-3,7-diamine is unique due to its specific arrangement of nitrogen atoms within the fused triazole rings. This structure imparts distinct chemical and physical properties, such as high nitrogen content, stability, and reactivity, making it valuable for various applications in scientific research and industry.
Properties
IUPAC Name |
[1,2,4]triazolo[4,3-b][1,2,4]triazole-3,7-diamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5N7/c4-2-7-8-3-9(5)1-6-10(2)3/h1H,5H2,(H2,4,7) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IISWXPGLZCYBKQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN2C(=NN=C2N1N)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5N7 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50321111 | |
Record name | SBB013287 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50321111 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13728-18-2 | |
Record name | NSC370388 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=370388 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | SBB013287 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50321111 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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